
Clopidogrel hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopidogrel hydrobromide is a useful research compound. Its molecular formula is C16H17BrClNO2S and its molecular weight is 402.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Disease Prevention
Clopidogrel is primarily used in patients with a history of cardiovascular events or those at high risk. Its applications include:
- Acute Coronary Syndrome : Clopidogrel is often administered alongside aspirin for dual antiplatelet therapy in patients with acute coronary syndrome (ACS) to prevent further thrombotic events .
- Percutaneous Coronary Intervention : Following procedures like angioplasty and stent placement, clopidogrel reduces the risk of stent thrombosis and other ischemic complications .
Stroke Prevention
Clopidogrel is effective in preventing recurrent strokes in patients who have experienced ischemic strokes or transient ischemic attacks (TIAs). Studies indicate that clopidogrel significantly reduces the incidence of new ischemic events compared to aspirin alone .
Peripheral Arterial Disease
Patients with peripheral arterial disease benefit from clopidogrel as it improves blood flow and reduces the risk of cardiovascular events related to poor circulation .
Atrial Fibrillation
In patients with atrial fibrillation, clopidogrel can be used as part of a regimen to prevent thromboembolic events, particularly when combined with anticoagulants .
Comparative Efficacy
A comparative analysis between clopidogrel and other antiplatelet agents such as ticagrelor indicates that while ticagrelor may offer lower rates of myocardial infarction and stroke, clopidogrel has a more favorable bleeding profile .
Study | Agent | Outcome | Relative Risk Reduction (%) |
---|---|---|---|
CURE Trial | Clopidogrel | CV death, MI, stroke | 14% |
ACTIVE-W Study | Clopidogrel | Ischemic events | 8.7% |
Comparison with Ticagrelor | Ticagrelor | MI and stroke | Lower risk but higher bleeding |
Case Study 1: Dual Antiplatelet Therapy
In a randomized controlled trial involving over 22,000 patients with acute myocardial infarction, those treated with clopidogrel and aspirin showed a significant reduction in cardiovascular death and re-infarction compared to those receiving placebo . The study highlighted the importance of early initiation of clopidogrel post-event.
Case Study 2: Stroke Prevention
A cohort study involving patients with recent ischemic strokes demonstrated that those on clopidogrel had a lower incidence of recurrent strokes compared to those treated with aspirin alone. The findings emphasized clopidogrel's role in secondary prevention strategies for stroke management .
Propriétés
Numéro CAS |
120202-67-7 |
---|---|
Formule moléculaire |
C16H17BrClNO2S |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrobromide |
InChI |
InChI=1S/C16H16ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 |
Clé InChI |
QKLHYWAZTQRTBR-RSAXXLAASA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |
Key on ui other cas no. |
120202-67-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.